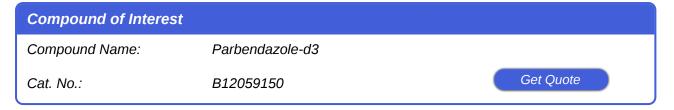


Parbendazole-d3: A Technical Guide to Safety, Toxicity, and Material Safety Data

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for Parbendazole. It is important to note that specific toxicological data for the deuterated form, **Parbendazole-d3**, is largely unavailable in public literature. The information presented herein for Parbendazole is intended to serve as a primary reference point for assessing the potential hazards of **Parbendazole-d3**, assuming a similar toxicological profile due to their structural similarity. Researchers should exercise caution and conduct appropriate safety assessments before handling this compound.

Executive Summary

Parbendazole is a benzimidazole anthelmintic agent. While its deuterated form, **Parbendazole-d3**, is primarily utilized as an internal standard in analytical studies, a thorough understanding of the toxicological profile of the parent compound is crucial for safe handling and risk assessment. This guide summarizes the key safety and toxicity findings for Parbendazole, including acute toxicity, genotoxicity, and reproductive toxicity. The primary mechanism of action for Parbendazole's biological activity, including its toxicity, is the inhibition of microtubule polymerization.

Chemical and Physical Properties



Property	Value	Reference	
Chemical Name	Methyl [5(6)-butyl-1H- benzimidazol-2-yl]carbamate		
CAS Number	14255-87-9 (Parbendazole)	_	
Molecular Formula	C13H17N3O2		
Molecular Weight	247.29 g/mol	_	
Appearance	White to off-white crystalline powder	_	
Oral LD50 (Rat)	1700 mg/kg	[1]	

Toxicological Data

A summary of the available quantitative toxicological data for Parbendazole is presented below.

Acute Toxicity

Species	Route	Value	Reference
Rat	Oral	LD50: 1700 mg/kg	[1]

Genotoxicity

Information regarding the genotoxicity of Parbendazole is limited. However, related benzimidazole compounds have been evaluated in various assays. For instance, Flubendazole, another benzimidazole, has shown aneugenic potential in vitro but was negative in the Ames bacterial mutation test.[2]

Reproductive and Developmental Toxicity

Parbendazole is suspected of damaging fertility or the unborn child.[3] Studies in rats have indicated that Parbendazole can be teratogenic.[4] While specific NOAEL/LOAEL values for Parbendazole from these studies are not readily available in the public domain, the general protocol for such a study is outlined in section 4.3.



Experimental Protocols

Detailed experimental protocols for the specific toxicity studies conducted on Parbendazole are not extensively published. However, this section outlines the standard methodologies for key toxicological assays based on OECD guidelines, which are likely to have been followed.

Acute Oral Toxicity (LD50) Study (Following OECD Guideline 423)

An acute oral toxicity study aims to determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:



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Workflow for an acute oral toxicity study.

Methodology:

- Animal Selection: Young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are typically used.
- Housing and Acclimatization: Animals are housed in controlled environmental conditions and allowed to acclimatize for at least 5 days.
- Dose Administration: The test substance is administered as a single oral dose via gavage. A
 vehicle control group receives the vehicle alone. Dosing is typically done in a stepwise
 procedure using a starting dose based on available information.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.



- Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
- Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

The Ames test is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:



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Workflow for the Ames test.

Methodology:

- Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.
- Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance.
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is



counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to provide information on the effects of a substance on the pregnant female and the development of the embryo and fetus.

Experimental Workflow:



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Workflow for a prenatal developmental toxicity study.

Methodology:

- Animal Mating: Female rats are mated, and the day of confirmation of mating is designated as gestation day 0.
- Dose Administration: Pregnant females are administered the test substance daily by gavage, typically from gestation day 6 through 15, which is the period of major organogenesis.
- Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
- Cesarean Section: On the day before expected delivery (e.g., gestation day 20), the females are euthanized, and a cesarean section is performed.
- Fetal Examination: The number of implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.



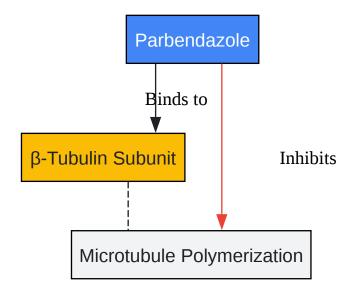
 Data Analysis: The incidence of developmental abnormalities and effects on fetal growth are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental toxicity.

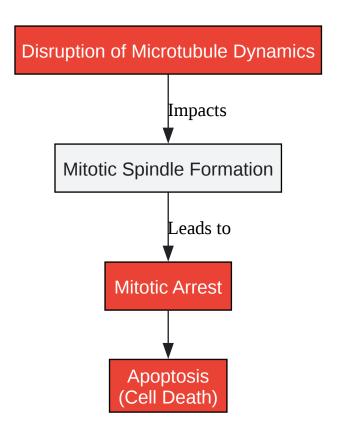
Mechanism of Toxicity: Microtubule Polymerization Inhibition

The primary mechanism of action for Parbendazole, like other benzimidazoles, is the inhibition of microtubule polymerization.[5][6] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway:







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Parbendazole's mechanism of toxicity via microtubule inhibition.

By binding to the β -tubulin subunit, Parbendazole disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to the inhibition of mitotic spindle formation during cell division, causing mitotic arrest and ultimately leading to apoptosis (programmed cell



death). This antimitotic activity is the basis for its anthelmintic effects and also underlies its potential toxicity, particularly its teratogenic effects on rapidly dividing embryonic and fetal cells.

Material Safety Data Sheet (MSDS) Information

This section provides a summary of the key safety information typically found in a Material Safety Data Sheet for Parbendazole.

- Hazards Identification: Harmful if swallowed. Suspected of damaging fertility or the unborn child.[3]
- First Aid Measures:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.
 - In Case of Skin Contact: Wash with plenty of water.
 - In Case of Eye Contact: Rinse cautiously with water for several minutes.
- Handling and Storage:
 - Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
 - Storage: Store in a well-ventilated place. Keep container tightly closed.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear safety glasses with side-shields.
 - Skin Protection: Wear protective gloves and clothing.
 - Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Conclusion



The available data on Parbendazole indicate that it is a compound with moderate acute oral toxicity in rats and is suspected of being a reproductive toxicant, likely due to its mechanism of action as a microtubule polymerization inhibitor. While specific toxicological data for **Parbendazole-d3** are not available, it is prudent to handle this compound with the same precautions as Parbendazole. Researchers and drug development professionals should adhere to the safety guidelines outlined in the MSDS and implement appropriate engineering controls and personal protective equipment to minimize exposure. Further studies would be beneficial to fully characterize the toxicological profile of both Parbendazole and its deuterated analogue.

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References

- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant
 1A9PTX22 human ovarian cancer cells by albendazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Binding of parbendazole to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
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